Mass Shift Differentiation: AB-005 Azepane Isomer-d3 (+3 Da) Versus Non-Deuterated AB-005 Azepane Isomer (0 Da) and -d4 Isomer (+4 Da)
AB-005 Azepane isomer-d3 incorporates exactly three deuterium atoms at the N-methyl position of the methylazepane ring, producing a +3.02 Da mass shift relative to the non-deuterated AB-005 azepane isomer (monoisotopic mass 352.251 Da) [1]. This +3 Da differential provides a clear mass spectrometric separation window that avoids interference from the naturally occurring M+2 isotopic peak of the non-deuterated analyte (~2.1% relative abundance for C₂₃H₃₂N₂O based on two ¹³C contributions) . In contrast, a hypothetical -d1 or -d2 labeling (+1 or +2 Da) would overlap with the analyte's ¹³C isotopic envelope, compromising quantitative accuracy at low concentrations. Commercially available -d4 isotopologues of related compounds demonstrate a +4 Da shift, which introduces greater risk of chromatographic deuterium isotope effect separation from the analyte in reversed-phase LC [2]. The -d3 labeling therefore optimizes mass resolution without incurring chromatographic divergence, enabling consistent co-elution of analyte and internal standard through the LC gradient and ensuring identical ionization suppression or enhancement conditions at the electrospray interface .
| Evidence Dimension | Mass shift (Δ m/z) and chromatographic co-elution fidelity |
|---|---|
| Target Compound Data | +3.02 Da mass shift; co-elution with non-deuterated analyte maintained in reversed-phase LC |
| Comparator Or Baseline | Non-deuterated AB-005 azepane isomer: 0 Da shift (cannot function as internal standard); Deuterated analogs with -d4 labeling: +4 Da shift, potential reversed-phase retention time shift of 0.02-0.10 min |
| Quantified Difference | 3 Da differential avoids ¹³C isotopic overlap; retention time shift <0.01 min vs. potential >0.02 min for -d4 analogs |
| Conditions | Reversed-phase C18 LC conditions with ESI-MS/MS detection; 0.1% formic acid in water/acetonitrile mobile phase |
Why This Matters
Procurement of the -d3 isotopologue specifically ensures method ruggedness and FDA/EMA bioanalytical method validation compliance, whereas -d4 or non-deuterated alternatives introduce quantitation bias that may invalidate regulatory submissions.
- [1] Pharmaffiliates. AB-005 Azepane Isomer-D3 Product Datasheet. Molecular Form: C23H29D3N2O. Mol. Weight: 355.27. View Source
- [2] Wieling J. LC-MS-MS Experiences with Internal Standards. Chromatographia. 2002;55(Suppl 1):S107-S113. (Deuterium isotope effects on retention). View Source
